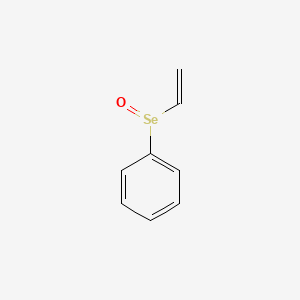
Benzene, (ethenylseleninyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (ethenylseleninyl)- is an organic compound characterized by the presence of a benzene ring substituted with an ethenylseleninyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (ethenylseleninyl)- typically involves the introduction of an ethenylseleninyl group to a benzene ring. One common method is the reaction of benzene with ethenylseleninyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.
Industrial Production Methods: Industrial production of Benzene, (ethenylseleninyl)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: Benzene, (ethenylseleninyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ethenylseleninyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethenylseleninyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield seleninic acids, while substitution reactions can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, (ethenylseleninyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium-containing compounds in biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzene, (ethenylseleninyl)- exerts its effects involves the interaction of the ethenylseleninyl group with molecular targets. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
- Benzene, (ethenylsulfinyl)-
- Benzene, (ethenylsulfonyl)-
- Benzene, (ethenylthio)-
Comparison: Benzene, (ethenylseleninyl)- is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to sulfur or oxygen analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making Benzene, (ethenylseleninyl)- particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
66030-49-7 |
|---|---|
Formule moléculaire |
C8H8OSe |
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
ethenylseleninylbenzene |
InChI |
InChI=1S/C8H8OSe/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 |
Clé InChI |
NEIWGWZZXLQYGD-UHFFFAOYSA-N |
SMILES canonique |
C=C[Se](=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





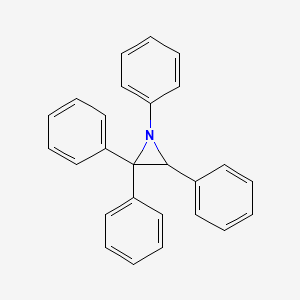
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
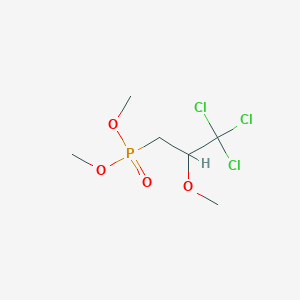
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)

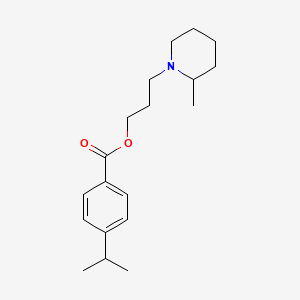
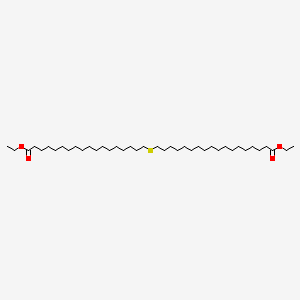
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

